(2-Isocyanatopropan-2-yl)benzol

Übersicht

Beschreibung

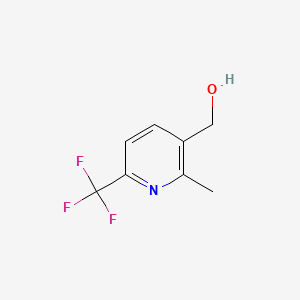

(2-Isocyanatopropan-2-yl)benzene, also known as 2-IPB, is an organic compound with a unique chemical structure and a variety of uses in scientific research. It is a colorless and flammable liquid that is a derivative of benzene and an isocyanate. It is used in the synthesis of polyurethanes and other polymers, as well as in the production of pharmaceuticals, adhesives, and other industrial products. Additionally, 2-IPB is used in various scientific applications such as biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Zahnärztliche Kompositmaterialien

In der Zahnheilkunde wurde diese Verbindung verwendet, um ein neuartiges Urethan-Dimethacrylat-Monomer mit einem Kern aus „( (2-\text{Isocyanatopropan-2-yl})\text{benzol} )“ für Zahnfüllungen zu entwickeln . Das Ziel ist es, die antibakteriellen Eigenschaften von Zahnkompositen zu verbessern und Sekundärkaries zu verhindern, was zu besseren Ergebnissen in der Mundgesundheit führt.

Antimikrobielle Mittel

Die Forschung hat sich auf die Modifizierung von „( (2-\text{Isocyanatopropan-2-yl})\text{benzol} )“ erweitert, um quaternäre Ammoniumgruppen zu enthalten, die für ihre mikrobiologische Aktivität bekannt sind . Dies könnte zur Entwicklung neuer antimikrobieller Mittel führen, die in verschiedene Materialien und Oberflächen integriert werden können.

Analytische Chemie

In der analytischen Chemie kann „( (2-\text{Isocyanatopropan-2-yl})\text{benzol} )“ als Standard- oder Referenzverbindung in chromatographischen Analysen verwendet werden, um ähnliche Verbindungen zu identifizieren und zu quantifizieren .

Eigenschaften

IUPAC Name |

2-isocyanatopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNFVVCGMSWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

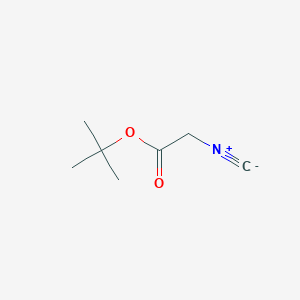

CC(C)(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377733 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-74-4 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was (2-Isocyanatopropan-2-yl)benzene utilized in the study of organogelators?

A: (2-Isocyanatopropan-2-yl)benzene was reacted with N-acetylglycine to synthesize a bisamide derivative (compound 1 in the study) []. This bisamide was one of six new compounds tested for their ability to form organogels in various solvents.

Q2: What was the significance of using (2-Isocyanatopropan-2-yl)benzene in this specific research?

A: The researchers aimed to investigate how the structural features of different N-acetylglycine amides and bisamides, including the one derived from (2-Isocyanatopropan-2-yl)benzene, influenced their gelation abilities []. By varying the isocyanate used in the synthesis, they could examine structure-property relationships and potentially identify promising low molecular weight organogelators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)